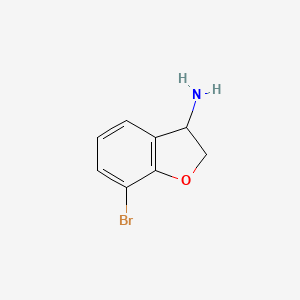![molecular formula C9H12N2O B2695018 3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one CAS No. 2361644-30-4](/img/structure/B2695018.png)
3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one is a chemical compound that has been the subject of various studies. A series of arylpiperazine and aminoalkanol derivatives of this compound have been prepared . These synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .
Synthesis Analysis
The first step of the multistage synthesis was the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate . The product obtained in this reaction was then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give the imide .Scientific Research Applications
Catalytic Applications in Organic Synthesis
"3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one" and its derivatives have been employed as catalysts in various organic synthesis reactions. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a novel and active catalyst in promoting methylation reactions of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This reaction is further enhanced by microwave irradiation (Shieh, Dell, & Repic, 2001). Additionally, DBU catalyzes three-component one-pot syntheses of highly functionalized pyridines in aqueous ethanol (Mamgain, Singh, & Rawat, 2009).
Application in Polymer Chemistry
The compound and its derivatives are also used in polymer chemistry. For instance, DBU has been used as a bidentate ligand of copper (I) bromide for atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, achieving high conversions and producing polymers with good control of molecular weight and low polydispersity indexes (Fournier, Romagné, Pascual, Montembault, & Fontaine, 2005).
Use in Green Chemistry
In green chemistry, DBU, in conjunction with methanol and CO2 capture in DMSO, creates a new solvent capable of dissolving cellulose, which can be applied as a highly efficient reaction media for the synthesis of cellulose esters under mild conditions (Yang, Xie, & Liu, 2014).
Application in Heterocyclic Chemistry
This compound is also significant in heterocyclic chemistry. For example, it is used in [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes to create compounds like 11-Oxatricyclo[4.3.1.12,5]Undec-3-en-10-one (Oh, Ziani-Chérif, Choi, & Cha, 2003).
Mechanism of Action
Action Environment
Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how 3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one behaves within the body. Again, empirical research would provide more insights.
References:
- Struga, M., Rosolowski, S., Kossakowski, J., & Stefanska, J. (2010). Synthesis and microbiological activity of thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione. Archives of Pharmacal Research, 33(1), 47–54
- Benchchem. (n.d.). 4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione
- Benchchem. (n.d.). Buy 4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione
properties
IUPAC Name |
3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-7-5-1-3-6(4-2-5)8(7)10-11-9/h5-6H,1-4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYPYYSHNJHRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)


![9-Oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B2694941.png)






![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2694953.png)
![2-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)
![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2694956.png)